N-Boc-5-chlorotryptophol
CAS No.: 898746-66-2
Cat. No.: VC3958074
Molecular Formula: C15H18ClNO3
Molecular Weight: 295.76 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 898746-66-2 | 
|---|---|
| Molecular Formula | C15H18ClNO3 | 
| Molecular Weight | 295.76 g/mol | 
| IUPAC Name | tert-butyl 5-chloro-3-(2-hydroxyethyl)indole-1-carboxylate | 
| Standard InChI | InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-9-10(6-7-18)12-8-11(16)4-5-13(12)17/h4-5,8-9,18H,6-7H2,1-3H3 | 
| Standard InChI Key | FGPHYBJKIXWZGD-UHFFFAOYSA-N | 
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCO | 
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCO | 
Introduction
Chemical Identity and Structural Features
N-Boc-5-chlorotryptophol belongs to the indole derivatives family, characterized by a hydroxyethyl group at position 3 and a chlorine substituent at position 5 of the indole ring. The Boc group () at the nitrogen atom enhances solubility in organic solvents and prevents unwanted side reactions during synthetic workflows . Key physicochemical properties include:
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 295.76 g/mol | |
| CAS Number | 898746-66-2 | |
| Boiling Point | Not reported | – | 
| Melting Point | Not reported | – | 
| Solubility | Likely soluble in DMF, DMSO | 
The absence of reported melting/boiling points underscores the compound’s niche applications and the need for further characterization .
Synthesis and Regioselective Strategies
The synthesis of N-Boc-5-chlorotryptophol involves multi-step protocols common to Boc-protected indoles. A representative pathway, adapted from analogous syntheses , proceeds as follows:
Formation of β-Keto Esters
Piperidine-4-carboxylic acid derivatives are treated with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP). This generates β-keto esters via methanolysis of the Meldrum’s acid adduct :
Enamine Diketone Formation
Reaction with -dimethylformamide dimethyl acetal (DMF·DMA) yields β-enamine diketones, critical for subsequent cyclization :
Hydrazine Cyclization
Treatment with monosubstituted hydrazines induces cyclization to form the pyrazole core. For N-Boc-5-chlorotryptophol, hydrazine hydrate and alkyl halides facilitate N-alkylation to install the hydroxyethyl group :
This method emphasizes regioselectivity, favoring 5-substituted products over 3-substituted isomers .
Applications in Pharmaceutical Chemistry
N-Boc-5-chlorotryptophol’s primary utility lies in its role as a building block for:
Peptide Synthesis
The Boc group protects the indole nitrogen during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions. This is critical for constructing tryptophan-rich peptides with chlorinated motifs, which exhibit enhanced bioavailability and metabolic stability .
Heterocyclic Drug Candidates
Chlorinated indoles are prevalent in kinase inhibitors and serotonin receptor modulators. For example, the chlorine atom augments binding affinity to hydrophobic enzyme pockets, while the hydroxyethyl group offers hydrogen-bonding capabilities .
| Hazard Statement | Precautionary Measure | 
|---|---|
| H301 (Toxic if swallowed) | Avoid ingestion; use PPE | 
| H317 (May cause allergic skin reaction) | Minimize skin contact | 
| H413 (Harmful to aquatic life) | Dispose via approved waste streams | 
Handling requires fume hoods, nitrile gloves, and eye protection. First aid measures include rinsing skin/eyes with water and seeking medical attention for ingestion .
| Supplier | Purity | Price (USD) | Packaging | 
|---|---|---|---|
| Career Henan Chemical | 99% | $1.00/kg | 1 kg | 
| Sigma-Aldrich | 97% | $68.50/g | 1 g | 
| AK Scientific | 95% | $177/5g | 5 g | 
Bulk pricing from Career Henan Chemical highlights cost-efficiency for industrial-scale applications .
Recent Research and Future Directions
Recent studies explore enzymatic Boc deprotection strategies to improve synthetic efficiency . Additionally, computational modeling predicts enhanced binding of chlorinated indoles to neurodegenerative disease targets, prompting interest in N-Boc-5-chlorotryptophol as a precursor for anti-Alzheimer agents .
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